Human Carboxylesterase 2 (CE2) Inhibition Potency: Direct Comparison with Structurally Distinct Thiazole Derivatives
The target compound (CAS 1087792-46-8) exhibits sub-100 nM competitive inhibition of human CE2 in liver microsomes, as documented in BindingDB [1]. This potency substantially exceeds that of a comparator thiazole derivative (CHEMBL1271483) tested in an identical assay format, which demonstrated approximately 280-fold weaker inhibitory activity [2]. The binding mode has been characterized as competitive, providing mechanistic clarity for experimental design.
| Evidence Dimension | CE2 enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | Thiazole derivative CHEMBL1271483: IC50 = 5610 nM (5.61 μM) |
| Quantified Difference | Approximately 280-fold more potent (20 nM vs 5610 nM) |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
Procurement of a compound with validated nanomolar CE2 potency enables mechanistic studies of irinotecan-related delayed diarrhea and other ester prodrug metabolism pathways at physiologically relevant concentrations, whereas the comparator thiazole would require approximately 280-fold higher concentrations to achieve equivalent target engagement.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Affinity data for human carboxylesterase 2 (CE2): Ki = 42 nM, IC50 = 20 nM. Assay: human liver microsomes with fluorescein diacetate substrate. View Source
- [2] BindingDB. BDBM50058817 (CHEMBL1271483). Affinity data for human CE2: IC50 = 5610 nM. Assay: human liver microsomes with fluorescein diacetate substrate. View Source
